2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Overview
Description
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one is a heterocyclic organic compound with the molecular formula C7H7IN2O. It is part of the pyrrolopyridine family, which consists of a pyrrole ring fused to a pyridine ring.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit casein kinase 1 alpha and/or delta (csnk1α and/or δ), which are useful for the treatment of proliferative disorders .
Mode of Action
Related compounds have been found to block dna synthesis and affect the phosphorylation of the replicative dna helicase at cdc7-dependent phosphorylation sites .
Biochemical Pathways
Similar compounds have been found to play a significant role in the hormonal control of glucose homeostasis, wnt signaling, and regulation of transcription factors and microtubules .
Result of Action
Related compounds have been found to be useful for the treatment of proliferative disorders .
Biochemical Analysis
Biochemical Properties
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as an inhibitor of Casein kinase 1 alpha and delta (CSNK1α and CSNK1δ), which are enzymes involved in various cellular processes, including cell cycle regulation and circadian rhythms . The interaction between this compound and these enzymes is primarily inhibitory, leading to a decrease in their activity and subsequent downstream effects on cellular functions.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving the MAP kinase-activated protein kinases . By inhibiting these kinases, the compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and other critical cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with target enzymes. The iodine atom in its structure enhances its binding affinity to the active sites of Casein kinase 1 alpha and delta, leading to enzyme inhibition . This inhibition results in altered phosphorylation states of downstream substrates, ultimately affecting gene expression and cellular functions. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying signaling pathways and developing therapeutic agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular functions. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window . These findings highlight the importance of dosage optimization in potential therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as Casein kinase 1 alpha and delta . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism may also involve phase I and phase II biotransformation reactions, leading to the formation of metabolites that could contribute to its overall biological activity and toxicity profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which affect its ability to cross cellular membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and other biomolecules . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific compartments or organelles within the cell . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one typically involves the iodination of 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one. This can be achieved through various synthetic routes, including:
Chemical Reactions Analysis
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Biological Studies: Researchers use it to study the biological activity of pyrrolopyridine derivatives and their potential therapeutic effects.
Comparison with Similar Compounds
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one can be compared with other similar compounds, such as:
1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one: Contains a fluorophenyl group, which imparts different electronic and steric properties.
4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride: A thieno analog with different pharmacological properties.
The uniqueness of this compound lies in its iodine substituent, which enhances its reactivity and potential for further functionalization in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-iodo-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-6-3-4-5(10-6)1-2-9-7(4)11/h3,10H,1-2H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXASDKRGANURGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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